molecular formula C18H29N3O B11791445 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide

Cat. No.: B11791445
M. Wt: 303.4 g/mol
InChI Key: WYAPIJUGIDSORX-BHWOMJMDSA-N
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Description

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Attachment of the Butanamide Backbone: The butanamide backbone can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Benzyl chloride, various nucleophiles; reactions may require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Norleucine: An amino acid with a similar structure but lacking the benzyl group.

    Phenylacetone: A compound with a benzyl group but a different backbone structure.

Uniqueness

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide is unique due to its combination of a pyrrolidine ring, benzyl group, and butanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1

InChI Key

WYAPIJUGIDSORX-BHWOMJMDSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C)C[C@@H]1CCCN1CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N

Origin of Product

United States

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